(1Z)-1-tert-butylsulfonyl-N-(4-methylsulfanylanilino)methanimidoyl cyanide
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Overview
Description
(1Z)-1-tert-butylsulfonyl-N-(4-methylsulfanylanilino)methanimidoyl cyanide is a complex organic compound characterized by its unique structural features This compound contains a tert-butylsulfonyl group, a methanimidoyl cyanide moiety, and a 4-methylsulfanylanilino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1Z)-1-tert-butylsulfonyl-N-(4-methylsulfanylanilino)methanimidoyl cyanide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of tert-butylsulfonyl chloride: This can be achieved by reacting tert-butyl alcohol with chlorosulfonic acid under controlled conditions.
Preparation of 4-methylsulfanylaniline: This involves the methylation of aniline using methyl iodide in the presence of a base such as potassium carbonate.
Coupling Reaction: The tert-butylsulfonyl chloride is then reacted with 4-methylsulfanylaniline to form the intermediate compound.
Formation of Methanimidoyl Cyanide: This step involves the reaction of the intermediate with cyanogen bromide under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
(1Z)-1-tert-butylsulfonyl-N-(4-methylsulfanylanilino)methanimidoyl cyanide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyanide group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with different nucleophiles replacing the cyanide group.
Scientific Research Applications
(1Z)-1-tert-butylsulfonyl-N-(4-methylsulfanylanilino)methanimidoyl cyanide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1Z)-1-tert-butylsulfonyl-N-(4-methylsulfanylanilino)methanimidoyl cyanide involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- (1Z)-1-tert-butylsulfonyl-N-(4-methylsulfanylanilino)methanimidoyl chloride
- (1Z)-1-tert-butylsulfonyl-N-(4-methylsulfanylanilino)methanimidoyl bromide
- (1Z)-1-tert-butylsulfonyl-N-(4-methylsulfanylanilino)methanimidoyl fluoride
Uniqueness
(1Z)-1-tert-butylsulfonyl-N-(4-methylsulfanylanilino)methanimidoyl cyanide is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Its cyanide moiety, in particular, allows for unique substitution reactions not possible with similar compounds containing halides.
Properties
IUPAC Name |
(1Z)-1-tert-butylsulfonyl-N-(4-methylsulfanylanilino)methanimidoyl cyanide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2S2/c1-13(2,3)20(17,18)12(9-14)16-15-10-5-7-11(19-4)8-6-10/h5-8,15H,1-4H3/b16-12- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZYWHOPOHRFRMI-VBKFSLOCSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)S(=O)(=O)C(=NNC1=CC=C(C=C1)SC)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)S(=O)(=O)/C(=N\NC1=CC=C(C=C1)SC)/C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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